3-(2,6-Dimethylphenyl)propiophenone is an organic compound classified as an aromatic ketone. It has garnered attention in various fields due to its unique structural properties and potential applications. The compound features a propiophenone backbone with a dimethyl-substituted phenyl group, which influences its reactivity and interaction with biological systems.
The compound can be synthesized through several methods, primarily starting from 2,6-dimethylbenzaldehyde and other related precursors. It is commercially available through various chemical suppliers and research laboratories.
3-(2,6-Dimethylphenyl)propiophenone belongs to the class of compounds known as ketones, specifically aromatic ketones. Its molecular formula is , and it has a molecular weight of approximately 266.34 g/mol.
The synthesis of 3-(2,6-Dimethylphenyl)propiophenone typically involves multi-step reactions. A common method includes the following steps:
The molecular structure of 3-(2,6-Dimethylphenyl)propiophenone can be represented as follows:
InChI=1S/C18H18O/c1-12-7-8-13(2)16(10-12)17(19)14-9-15(3)11-18(14)4/h7-11H,1-6H3
CC1=C(C(=CC=C1C(=O)C)C)C(=O)C
3-(2,6-Dimethylphenyl)propiophenone can undergo several chemical reactions typical for ketones:
These reactions are significant in organic synthesis and can lead to the formation of more complex molecules or derivatives useful in pharmaceuticals and materials science.
The mechanism of action for 3-(2,6-Dimethylphenyl)propiophenone involves its interaction with biological targets, which may include enzymes or receptors in various biological pathways.
The compound exhibits stability typical of aromatic ketones, making it suitable for diverse applications in research and industry.
3-(2,6-Dimethylphenyl)propiophenone has various scientific uses:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3